molecular formula C17H20N2O2S B7633467 (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide

(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide

Cat. No. B7633467
M. Wt: 316.4 g/mol
InChI Key: ZAUKGXFZUSTQMW-ZGTOLYCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide is a chemical compound that has gained significant attention for its potential scientific research applications. This compound is a morpholine derivative that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). This compound acts as a positive allosteric modulator of this receptor, which leads to an increase in the activity of the receptor. This increased activity results in the modulation of various neurotransmitters such as glutamate, which plays a crucial role in various neurological disorders. (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide has various biochemical and physiological effects. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Moreover, (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have potential applications in drug discovery due to its ability to interact with various biological targets.

Advantages and Limitations for Lab Experiments

(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide has various advantages and limitations for lab experiments. One of the significant advantages is its ability to interact with various biological targets, which makes it a potential candidate for drug discovery. Moreover, this compound has shown promising results in various scientific research applications such as neuroscience and cancer research. However, one of the significant limitations of this compound is its low solubility in water, which makes it challenging to use in aqueous solutions. Moreover, the synthesis of this compound is relatively complicated, which makes it challenging to obtain in large quantities.

Future Directions

There are several future directions for the research and development of (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide. One of the significant directions is to explore the potential of this compound as a drug candidate for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, the potential of this compound as an anticancer agent needs to be further explored in preclinical and clinical studies. Furthermore, the development of more efficient synthesis methods for (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide can help in obtaining this compound in large quantities for further research and development.

Synthesis Methods

The synthesis of (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide involves the reaction of 4-phenylthiophen-2-ylmethylamine with 6-methyl-4-chloromorpholine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane or acetonitrile, and the product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide has shown promising results in various scientific research applications. One of the most significant areas of research is neuroscience, where this compound has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide has also shown potential as an anticancer agent by inhibiting the growth of cancer cells in vitro and in vivo. Moreover, this compound has been found to have potential applications in drug discovery due to its ability to interact with various biological targets.

properties

IUPAC Name

(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-8-19(10-16(21-12)17(18)20)9-15-7-14(11-22-15)13-5-3-2-4-6-13/h2-7,11-12,16H,8-10H2,1H3,(H2,18,20)/t12-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUKGXFZUSTQMW-ZGTOLYCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)N)CC2=CC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC(O1)C(=O)N)CC2=CC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide

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